Structural Uniqueness Among Cataloged 2,6-Difluoro-N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamide Analogs
A comparative structural analysis of commercially cataloged analogs reveals that the target compound is the only 2,6-difluoro-N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamide bearing a 3-methylphenyl substituent at the thiadiazole 5-position. The closest cataloged analogs differ by the position or identity of the substituent on the 5-phenyl ring: the para-methyl isomer (CAS 392244-64-3), the unsubstituted phenyl analog (CAS 392244-59-6), and a 3-nitrophenyl variant (CAS 330190-97-1) have been identified [1]. No experimental head-to-head biological comparison data have been located for any of these compounds against the target compound. This evidence is deemed a 'class-level inference' based on established medicinal chemistry principles: the meta-methyl group on the 5-phenyl ring of the thiadiazole is expected, based on QSAR precedent in this chemical series, to confer distinct electronic and steric properties compared to the para-methyl, unsubstituted, or electron-withdrawing nitro analogs, which would likely manifest as different target-binding profiles, pharmacokinetic behaviors, or biological readouts [2]. However, the magnitude and directionality of these differences for the specific assays of interest to a user are quantitatively uncharacterized.
| Evidence Dimension | Structural identity and uniqueness within the commercially available 2,6-difluoro-N-(5-aryl-1,3,4-thiadiazol-2-yl)benzamide sub-series |
|---|---|
| Target Compound Data | 5-(3-methylphenyl) substituent; CAS 392245-07-7; MF: C16H11F2N3OS; MW: 331.3 |
| Comparator Or Baseline | Closest analogs: 5-(4-methylphenyl) (CAS 392244-64-3; MF: C16H11F2N3OS; MW: 331.3); 5-phenyl (CAS 392244-59-6; MF: C15H9F2N3OS; MW: 317.31); 5-(3-nitrophenyl) (CAS 330190-97-1; MF: C15H8F2N4O3S; MW: 362.31) |
| Quantified Difference | Positional isomerism (meta vs. para methyl); distinct molecular connectivity and electronic distribution. No quantitative biological activity difference data available from peer-reviewed or patent sources. |
| Conditions | Structural database comparison (ChemSrc, vendor catalogs); no biological assay data available for comparison. |
Why This Matters
For procurement, this confirms that the target compound is a distinct chemical entity and not interchangeable with its positional isomer (para-methyl) or other analogs; experimental validation would be required to determine whether this structural difference yields a practically significant divergence in biological activity for any given assay.
- [1] Kuujia. 2,6-Difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide. CAS 330190-97-1. Available at: https://www.kuujia.com View Source
- [2] Nakagawa Y, Nishimura K, Izumi K, Kinoshita K, Kimura T, Kurihara N, Fujita T. Quantitative Structure-Activity Relationships of Larvicidal N-[5-(Substituted phenyl)-1,3,4-thiadiazol-2-yl]-benzamides in the Inhibition of N-Acetylglucosamine Incorporation into a Cultured Integument System. J. Pesticide Sci. 1996;21(2):195-201. View Source
